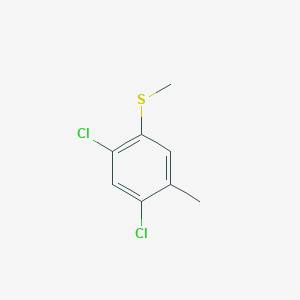![molecular formula C43H65ClNO3PPd B1400342 Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine CAS No. 1028206-60-1](/img/structure/B1400342.png)
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a useful research compound. Its molecular formula is C43H65ClNO3PPd and its molecular weight is 816.8 g/mol. The purity is usually 95%.
The exact mass of the compound Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Synthesis
Chloropalladium compounds are known for their applications in catalysis, particularly in promoting reactions like oxidative addition and hydrophosphination. Studies indicate that these compounds play a vital role in forming complex structures through these catalytic processes. For instance, research conducted by Longcake et al. (2022) demonstrates the oxidative addition of C–Cl bonds to a Rh(PONOP) pincer complex, showcasing the stability and reactivity of such complexes under certain conditions. Similarly, Liu et al. (2009) highlighted the highly enantioselective synthesis of (2-Pyridyl)phosphine based C-chiral unsymmetrical P,N-ligands using a chiral palladium complex, emphasizing the role of these complexes in asymmetric synthesis under mild conditions (Longcake et al., 2022) (Liu et al., 2009).
2. Complex Formation and Crystallography
The research also extends to the formation of complex compounds and crystallography, where chloropalladium complexes have been used to create new structures with potential applications in various fields, including medicine and materials science. For example, Thanh et al. (2016) conducted crystallization experiments with the dinuclear chelate ring complex di-μ-chlorido-bis[(η2-2-allyl-4-methoxy-5-{[(propan-2-yloxy)carbonyl]methoxy}phenyl-κC1)platinum(II)], showcasing the formation of different complexes under various conditions, which can be further used as starting compounds for the synthesis of complexes with promising activities (Thanh et al., 2016).
3. Safety and Efficacy Studies
Additionally, safety and efficacy studies of compounds related to 2-methoxy-2-methylpropane and 2-phenylethanamine have been conducted to assess their potential risks and benefits in various applications. For instance, Westendorf (2012) provided a scientific opinion on the safety and efficacy of aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters containing tertiary alcohols ethers when used as flavorings for all animal species, indicating the importance of such studies in ensuring the safe use of these compounds (Westendorf, 2012).
Eigenschaften
CAS-Nummer |
1028206-60-1 |
|---|---|
Produktname |
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
Molekularformel |
C43H65ClNO3PPd |
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



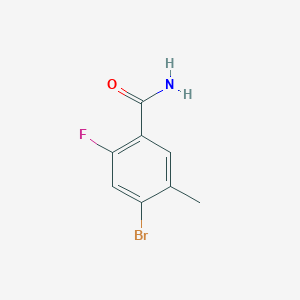
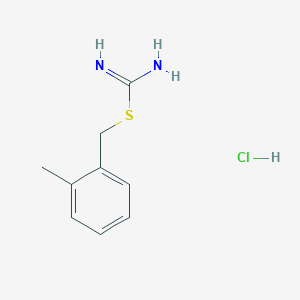
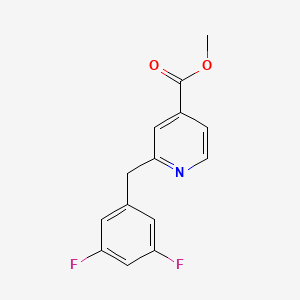
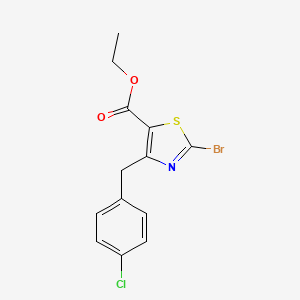
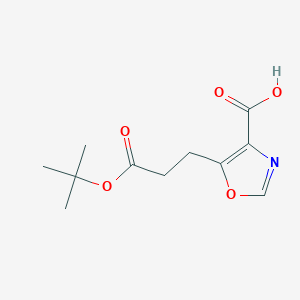
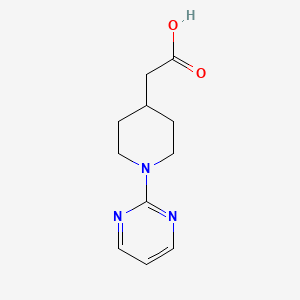
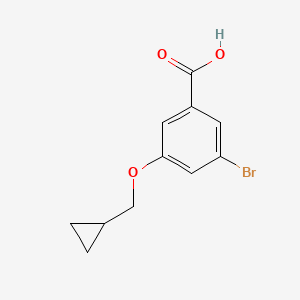
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
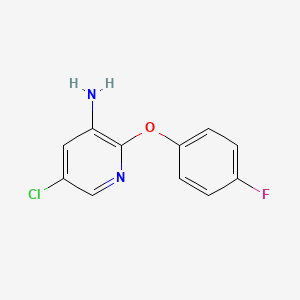
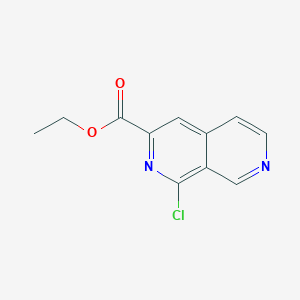
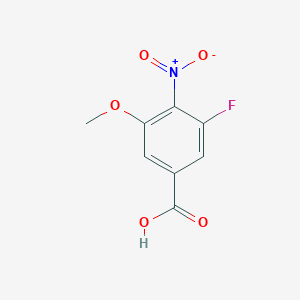
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
